molecular formula C9H19NO2S B13205823 N-Methyl-1-(1-methylcyclohexyl)methanesulfonamide

N-Methyl-1-(1-methylcyclohexyl)methanesulfonamide

Cat. No.: B13205823
M. Wt: 205.32 g/mol
InChI Key: SYCCAGWHFUFFFU-UHFFFAOYSA-N
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Description

N-Methyl-1-(1-methylcyclohexyl)methanesulfonamide is a chemical compound with the molecular formula C9H19NO2S and a molecular weight of 205.32 g/mol . This compound is a sulfonamide derivative, which means it contains a sulfonamide functional group (–SO2NH2) attached to a methylcyclohexyl group. Sulfonamides are known for their wide range of applications in medicinal chemistry and industrial processes.

Preparation Methods

The synthesis of N-Methyl-1-(1-methylcyclohexyl)methanesulfonamide typically involves the reaction of methanesulfonyl chloride with N-methyl-1-methylcyclohexylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve cooling the reaction mixture to maintain a low temperature and prevent side reactions .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

N-Methyl-1-(1-methylcyclohexyl)methanesulfonamide can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and reaction temperatures ranging from -78°C to room temperature. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-Methyl-1-(1-methylcyclohexyl)methanesulfonamide has several scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis to introduce the sulfonamide functional group into various molecules. This can be useful in the synthesis of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in biochemical studies to investigate the role of sulfonamide groups in enzyme inhibition and protein interactions.

    Medicine: Sulfonamide derivatives are known for their antibacterial properties. This compound may be explored for its potential as an antibacterial agent.

    Industry: The compound can be used in the production of specialty chemicals and materials, such as polymers and surfactants.

Mechanism of Action

The mechanism of action of N-Methyl-1-(1-methylcyclohexyl)methanesulfonamide involves its interaction with molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to enzyme inhibition. This interaction can disrupt the normal function of the enzyme, resulting in various biological effects .

Comparison with Similar Compounds

N-Methyl-1-(1-methylcyclohexyl)methanesulfonamide can be compared with other sulfonamide derivatives, such as methanesulfonamide and N-methylmethanesulfonamide. These compounds share similar chemical structures but differ in their substituents and functional groups. The unique structure of this compound, with its methylcyclohexyl group, provides distinct chemical and biological properties that may offer advantages in specific applications .

Similar compounds include:

Properties

Molecular Formula

C9H19NO2S

Molecular Weight

205.32 g/mol

IUPAC Name

N-methyl-1-(1-methylcyclohexyl)methanesulfonamide

InChI

InChI=1S/C9H19NO2S/c1-9(6-4-3-5-7-9)8-13(11,12)10-2/h10H,3-8H2,1-2H3

InChI Key

SYCCAGWHFUFFFU-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCCC1)CS(=O)(=O)NC

Origin of Product

United States

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